

Comparing TH1217 to other dCTPase inhibitors

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Compound of Interest

Compound Name: TH1217

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A Comprehensive Comparison of **TH1217** and Other dCTPase Inhibitors for Researchers and Drug Development Professionals

This guide provides an objective comparison of the dCTPase inhibitor **TH1217** with other known inhibitors of the dCTP pyrophosphatase 1 (dCTPase). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to dCTPase and Its Inhibition

Deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), also known as DCTPP1, is a crucial enzyme involved in maintaining the integrity of the nucleotide pool within cells. It primarily functions to hydrolyze deoxycytidine triphosphate (dCTP) and its modified analogs, thereby preventing their incorporation into DNA.^{[1][2]} In many forms of cancer, dCTPase is overexpressed, which is linked to tumor progression and resistance to certain chemotherapeutic agents.^[1] Consequently, the inhibition of dCTPase has emerged as a promising strategy in cancer therapy.^[1] This guide focuses on **TH1217**, a potent and selective dCTPase inhibitor, and compares its activity with other reported inhibitors.

Quantitative Comparison of dCTPase Inhibitors

The inhibitory potency of various compounds against dCTPase is typically measured by their half-maximal inhibitory concentration (IC₅₀). The table below presents a comparison of the IC₅₀ values for **TH1217** (also reported as boronate 30) and other benzimidazole-based dCTPase inhibitors.

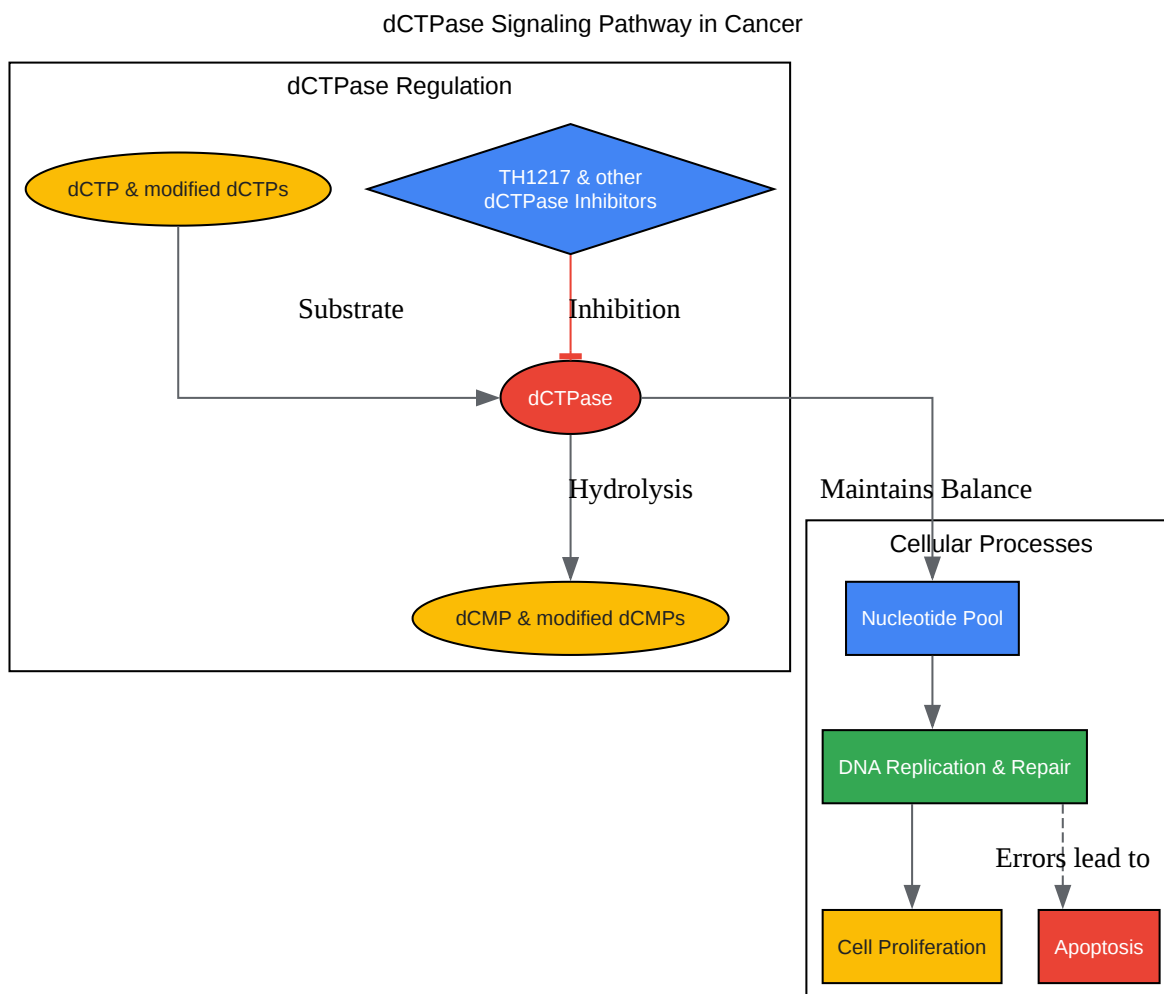
Compound Name/Reference	Chemical Class	dCTPase IC50 (μM)
TH1217 (boronate 30)	Benzimidazole-boronate	0.047
Compound 6	Benzimidazole	0.057 ± 0.02
Compound 10	Benzimidazole	22
Compound 7	Benzimidazole	> 50 (inactive)
Compound 8	Benzimidazole	> 50 (inactive)
Compound 9	Benzimidazole	> 50 (inactive)

Note: The IC50 value for **TH1217** is cited as 47 nM in some sources, which is equivalent to 0.047 μM.

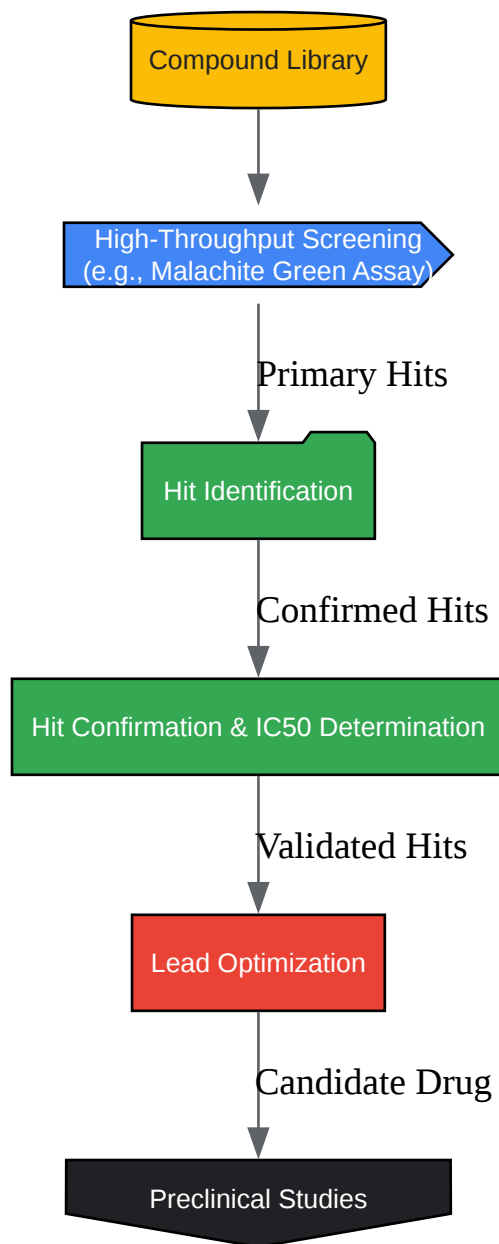
Other classes of dCTPase inhibitors that have been identified include piperazin-1-ylpyridazine and triazolo-thiadiazole derivatives. While direct comparative IC50 data for these compounds against **TH1217** is not readily available in the public domain, their discovery highlights the ongoing efforts to develop novel dCTPase inhibitors.

Signaling Pathway of dCTPase in Cancer

dCTPase plays a significant role in nucleotide metabolism, which is intricately linked to DNA replication and repair. Its overexpression in cancer cells helps to maintain a balanced dNTP pool, which is essential for rapid cell proliferation. Furthermore, by degrading modified nucleotides, dCTPase can reduce the efficacy of certain nucleoside analog chemotherapies. The inhibition of dCTPase can disrupt this balance, leading to an accumulation of abnormal dNTPs, DNA damage, and ultimately, cell death.



Workflow for dCTPase Inhibitor Screening



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References

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- 2. DCTPP1, an Oncogene Regulated by miR-378a-3p, Promotes Proliferation of Breast Cancer via DNA Repair Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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